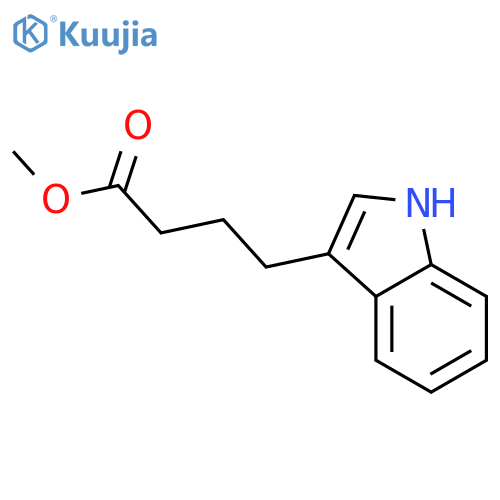Cas no 15591-70-5 (Indole-3-butyric Acid Methyl Ester)

15591-70-5 structure
商品名:Indole-3-butyric Acid Methyl Ester
Indole-3-butyric Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-butanoicacid, methyl ester
- INDOLE-3-BUTYRIC ACID METHYL ESTER
- Methyl 4-(1H-indol-3-yl)butanoate
- methyl 4-(indol-3-yl)butyrate
- 4-Indol-3-yl-buttersaeure-methylester
- 4-indol-3-yl-butyric acid methyl ester
- AC1L38MU
- AC1Q5ZYG
- CTK4C8882
- methyl 1H-indole-3-butanoate
- methyl 4-(indole-3)butyrate
- methyl indole-3-butanoate
- methyl indole-3-butylate
- Methyl indole-3-butyrate
- NSC520394
- SureCN1358575
- SCHEMBL1358575
- Q63396472
- 15591-70-5
- CS-0206104
- UNII-768B8C88XT
- DTXSID90165990
- NSC-520394
- AKOS004117389
- NSC 520394
- NS00025066
- TS-00475
- EINECS 239-658-0
- 3-Indolebutanoic acid methyl ester
- EN300-761273
- Methyl ester of 3-Indolebutyric acid
- Methyl4-(1H-indol-3-yl)butanoate
- Methyl 4-(1H-indol-3-yl)butanoate #
- 3-(3-methoxycarbonylprop-1-yl)indole
- 1H-Indole-3-butanoic acid, methyl ester
- 768B8C88XT
- METHYL 3-INDOLEBUTYRATE
- 3-INDOLEBUTYRIC ACID METHYL ESTER
- Indole-3-butyric acid, methyl ester
- methyl 4-(3-indolyl)-butyrate
- Indole-3-butyric Acid Methyl Ester
-
- MDL: MFCD00087277
- インチ: InChI=1S/C13H15NO2/c1-16-13(15)8-4-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,4-5,8H2,1H3
- InChIKey: ZEJUFCOACOWDPP-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CCCC1=CNC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 217.11035
- どういたいしつりょう: 217.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 382.3°C at 760 mmHg
- フラッシュポイント: 185°C
- 屈折率: 1.594
- PSA: 42.09
- LogP: 2.66360
Indole-3-butyric Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I577770-50mg |
Indole-3-butyric Acid Methyl Ester |
15591-70-5 | 50mg |
$ 138.00 | 2023-04-17 | ||
| Chemenu | CM245090-5g |
Methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95% | 5g |
$746 | 2021-08-04 | |
| Enamine | EN300-761273-0.5g |
methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95.0% | 0.5g |
$93.0 | 2025-02-24 | |
| Enamine | EN300-761273-2.5g |
methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95.0% | 2.5g |
$210.0 | 2025-02-24 | |
| Enamine | EN300-761273-5.0g |
methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95.0% | 5.0g |
$360.0 | 2025-02-24 | |
| A2B Chem LLC | AA78007-50mg |
3-Indolebutyric acid methyl ester |
15591-70-5 | 95% | 50mg |
$65.00 | 2024-01-03 | |
| Aaron | AR001P1F-500mg |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 95% | 500mg |
$153.00 | 2025-01-21 | |
| 1PlusChem | 1P001OT3-100mg |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 95% | 100mg |
$111.00 | 2023-12-21 | |
| Aaron | AR001P1F-10g |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 95% | 10g |
$933.00 | 2023-12-15 | |
| 1PlusChem | 1P001OT3-250mg |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 98% | 250mg |
$72.00 | 2025-02-19 |
Indole-3-butyric Acid Methyl Ester 関連文献
-
Li-Yan Zeng,Yang Liu,Jiakun Han,Jinhong Chen,Shuwen Liu,Baomin Xi Org. Biomol. Chem. 2022 20 5230
-
Axel M. Schmidt,Peter Eilbracht Org. Biomol. Chem. 2005 3 2333
15591-70-5 (Indole-3-butyric Acid Methyl Ester) 関連製品
- 915377-39-8(1H-Indole-7-propanoic acid methyl ester)
- 97399-93-4(Methyl (2S)-4-(1H-indol-3-yl)-2-methylbutanoate)
- 25177-65-5(6-(1H-indol-3-yl)hexanoic acid)
- 5548-09-4(Methyl 3-(1H-indol-3-yl)propanoate)
- 133-32-4(4-(1H-indol-3-yl)butanoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
